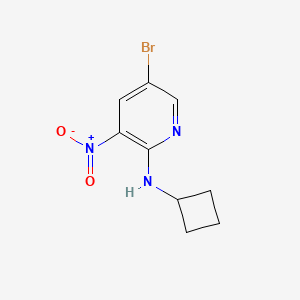
5-Bromo-3-nitro-pyridin-2-yl)-cyclobutyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-nitro-pyridin-2-yl)-cyclobutyl-amine: is a chemical compound with the molecular formula C10H12BrN3O2 and a molecular weight of 286.13 g/mol It is characterized by the presence of a bromine atom at the 5th position, a nitro group at the 3rd position, and a cyclobutyl amine group attached to the 2nd position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-nitro-pyridin-2-yl)-cyclobutyl-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-3-nitro-pyridin-2-yl)-cyclobutyl-amine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can participate in substitution reactions where the bromine atom is replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-Bromo-3-amino-pyridin-2-yl)-cyclobutyl-amine .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Bromo-3-nitro-pyridin-2-yl)-cyclobutyl-amine is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound may be used to study the effects of brominated and nitro-substituted pyridine derivatives on biological systems. It can also be used as a probe to investigate specific biochemical pathways .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of advanced materials and coatings .
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-nitro-pyridin-2-yl)-cyclobutyl-amine involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects by modulating the activity of enzymes or receptors involved in key biochemical pathways .
Comparación Con Compuestos Similares
- 5-Bromo-3-nitro-pyridin-2-yl)-cyclopentyl-amine
- 5-Bromo-3-nitro-pyridin-2-yl)-isopropyl-amine
- 5-Bromo-3-nitro-pyridin-2-yl)-propyl-amine
- 5-Bromo-3-nitro-pyridin-2-yl)-ethyl-amine
- 5-Bromo-3-nitro-pyridin-2-yl)-methyl-amine
Comparison: Compared to these similar compounds, 5-Bromo-3-nitro-pyridin-2-yl)-cyclobutyl-amine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications .
Propiedades
Número CAS |
947534-30-7 |
|---|---|
Fórmula molecular |
C9H10BrN3O2 |
Peso molecular |
272.10 g/mol |
Nombre IUPAC |
5-bromo-N-cyclobutyl-3-nitropyridin-2-amine |
InChI |
InChI=1S/C9H10BrN3O2/c10-6-4-8(13(14)15)9(11-5-6)12-7-2-1-3-7/h4-5,7H,1-3H2,(H,11,12) |
Clave InChI |
BTRLHRIMRXFTDW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)NC2=C(C=C(C=N2)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















